molecular formula C19H13Cl2N3O2S3 B11285559 3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

3-(5-chloro-2-methoxyphenyl)-5-((4-chlorobenzyl)thio)-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11285559
M. Wt: 482.4 g/mol
InChI Key: FVRUHDIFRPBKQZ-UHFFFAOYSA-N
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Description

  • This compound is a complex heterocyclic molecule with a fused thiazolo[4,5-d]pyrimidine ring system. Its chemical structure consists of several functional groups, including a chloro-substituted phenyl ring, a methoxy group, and a thioether linkage.
  • The compound’s systematic name is quite a mouthful, but it reflects its precise structure. Let’s break it down:

      3-(5-chloro-2-methoxyphenyl): This part refers to the substituents on the phenyl ring.

      5-((4-chlorobenzyl)thio): Here, we have a benzyl group attached via a sulfur atom.

      2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one: This segment describes the fused thiazolo[4,5-d]pyrimidine ring system with a thioxo (sulfur) group and a ketone (oxo) functionality.

  • The compound’s unique structure makes it interesting for further exploration.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound’s reactivity depends on its functional groups. It may undergo various reactions, including

      Common Reagents and Conditions: Specific reagents and conditions would vary based on the desired transformation. For example

      Major Products: The products formed depend on the reaction type. For instance, oxidation may yield a sulfoxide or sulfone, while reduction leads to an alcohol.

  • Scientific Research Applications

      Biology and Medicine: Investigating its biological activity, such as antimicrobial or anticancer properties.

      Industry: If scalable production methods emerge, it could find applications in pharmaceuticals or materials science.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce. understanding its interactions with biological targets (e.g., enzymes, receptors) would be crucial.
  • Comparison with Similar Compounds

      Similar Compounds: While I don’t have direct information on similar compounds, we can compare it to other thiazolo[4,5-d]pyrimidines or related heterocycles.

      Uniqueness: Its specific combination of functional groups and the fused ring system sets it apart.

    Properties

    Molecular Formula

    C19H13Cl2N3O2S3

    Molecular Weight

    482.4 g/mol

    IUPAC Name

    3-(5-chloro-2-methoxyphenyl)-5-[(4-chlorophenyl)methylsulfanyl]-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-7-one

    InChI

    InChI=1S/C19H13Cl2N3O2S3/c1-26-14-7-6-12(21)8-13(14)24-16-15(29-19(24)27)17(25)23-18(22-16)28-9-10-2-4-11(20)5-3-10/h2-8H,9H2,1H3,(H,22,23,25)

    InChI Key

    FVRUHDIFRPBKQZ-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)Cl)N2C3=C(C(=O)NC(=N3)SCC4=CC=C(C=C4)Cl)SC2=S

    Origin of Product

    United States

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